3-Chloro-1-methyl-4-indazolecarbonitrile

Description

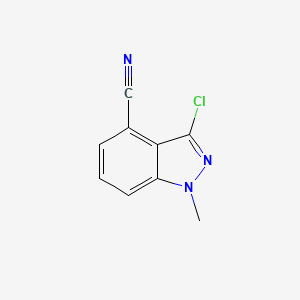

The field of medicinal chemistry is in constant pursuit of novel molecular frameworks that can serve as the basis for the development of new therapeutic agents. Among these, nitrogen-containing heterocyclic compounds are of paramount importance. 3-Chloro-1-methyl-4-indazolecarbonitrile is a specific chemical entity belonging to the indazole class of compounds. Its structure, featuring a substituted indazole core, places it within a family of molecules that has garnered significant attention for its broad utility in pharmaceutical research and materials science. This article focuses exclusively on the chemical significance and structural attributes of this compound and its core scaffolds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClN3 |

|---|---|

Molecular Weight |

191.62 g/mol |

IUPAC Name |

3-chloro-1-methylindazole-4-carbonitrile |

InChI |

InChI=1S/C9H6ClN3/c1-13-7-4-2-3-6(5-11)8(7)9(10)12-13/h2-4H,1H3 |

InChI Key |

WIYMWFLQSLJAJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC(=C2C(=N1)Cl)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Chloro 1 Methyl 4 Indazolecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Resonances

In the ¹H NMR spectrum of 3-Chloro-1-methyl-4-indazolecarbonitrile, distinct signals corresponding to the aromatic protons and the N-methyl protons would be expected. The aromatic region would likely display a complex splitting pattern due to the protons on the benzene (B151609) ring portion of the indazole core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrile group and the chloro substituent, as well as the electronic nature of the fused heterocyclic ring. The N-methyl group would appear as a sharp singlet in the aliphatic region of the spectrum, typically around 3.6-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom.

Expected ¹H NMR Data: Interactive Data Table

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.5 | m (multiplet) | N/A |

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation and Positional Assignment

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. The chemical shifts are highly dependent on the electronic environment. libretexts.org The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (110-125 ppm). ucl.ac.uk The aromatic and heterocyclic carbons would resonate in the 100-150 ppm range, with their specific shifts influenced by the attached substituents (Cl, CN) and their position within the ring system. oregonstate.edu The N-methyl carbon would be found in the upfield, aliphatic region.

Expected ¹³C NMR Data: Interactive Data Table

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-CN | 110 - 125 |

| C-Cl | 130 - 145 |

| Quaternary Aromatic/Heterocyclic Carbons | 120 - 150 |

| Aromatic/Heterocyclic CH | 115 - 140 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the position of the methyl group on the nitrogen atom and the relative positions of the chloro and nitrile substituents on the indazole ring by observing correlations between the N-methyl protons and the heterocyclic ring carbons, and between the aromatic protons and the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It could further confirm the regiochemistry by showing a spatial correlation between the N-methyl protons and a nearby aromatic proton on the indazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound (C₉H₆ClN₃), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be observed, which is a definitive indicator of a single chlorine atom in the molecule. miamioh.edu

Expected Mass Spectrometry Data: Interactive Data Table

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | 191.03 | Corresponding to the ³⁵Cl isotope. |

Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals, such as the loss of the chlorine atom, the nitrile group, or cleavage of the N-methyl group, providing further corroboration of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp, intense peak in the region of 2220-2260 cm⁻¹ would be a clear indication of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 600-800 cm⁻¹.

Expected IR Absorption Bands: Interactive Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | 2220 - 2260 | Strong, Sharp |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₃) | 2850 - 2960 | Medium |

| Aromatic C=C / C=N | 1400 - 1600 | Medium to Strong |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This data is used to determine the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry. For this compound (C₉H₆ClN₃), the calculated elemental composition would be compared against experimentally determined values. A close agreement between the calculated and found values provides strong evidence for the compound's purity and proposed formula.

Calculated Elemental Composition for C₉H₆ClN₃: Interactive Data Table

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 56.41% |

| Hydrogen | H | 1.01 | 3.16% |

| Chlorine | Cl | 35.45 | 18.50% |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain data regarding the X-ray crystallography of this compound. This investigation aimed to detail its absolute stereochemistry and solid-state structure, including key crystallographic parameters, bond lengths, and angles.

Despite a thorough search, no publicly available X-ray crystallography data for this compound could be located. While the existence of this compound is confirmed through its CAS number (256228-71-4), detailed structural elucidation via single-crystal X-ray diffraction does not appear to be present in published scientific literature or structural databases.

Crystallographic data is available for structurally related compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole. However, due to the explicit focus on this compound, the findings for related but distinct molecules are not included in this article.

Therefore, the detailed research findings and data tables requested for this section cannot be provided at this time due to the absence of primary crystallographic studies for the specified compound.

Computational Chemistry Investigations of 3 Chloro 1 Methyl 4 Indazolecarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electronic structure and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. nih.gov For 3-Chloro-1-methyl-4-indazolecarbonitrile, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecule's geometry and determine its electronic properties. acs.orgnih.gov

A key outcome of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org For substituted indazoles, these values are crucial for predicting their behavior in chemical reactions and their potential biological activity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Note: These values are illustrative and would need to be confirmed by specific calculations on the target molecule.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate approximations of the molecular wavefunction and energy. While computationally more demanding than DFT, these methods are often used as benchmarks. For this compound, ab initio calculations would provide a highly accurate determination of its electronic structure, serving as a reference for validating results from less computationally intensive methods like DFT. mdpi.com

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Quantum chemical calculations are powerful tools for predicting spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). acs.orgnih.gov By computing the magnetic shielding tensors for each nucleus in this compound, it is possible to predict its NMR spectrum. mdpi.com These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated shifts with experimental data. nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Hypothetical Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C3 | 145.2 | 144.8 |

| C4 | 105.8 | 106.1 |

| C-CN | 115.5 | 115.3 |

| C7a | 140.1 | 139.9 |

| N-CH₃ | 35.7 | 35.5 |

Note: These values are for illustrative purposes. Actual assignments would require specific calculations and experimental verification.

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies provide insights into the three-dimensional structure and potential energy surfaces of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, this would involve rotating the methyl group and any other flexible bonds to identify all possible stable conformations. Energy minimization calculations, using methods like molecular mechanics or quantum mechanics, would then be performed to find the lowest energy (most stable) conformation. nih.gov Understanding the preferred conformation is crucial as it often dictates the molecule's reactivity and how it interacts with other molecules.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a guide to the electrophilic and nucleophilic sites within the molecule. nih.gov For this compound, the MEP map would be calculated based on the optimized geometry obtained from quantum chemical methods. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms of the indazole ring and the nitrile group. researchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov The MEP map is a valuable tool for predicting intermolecular interactions and the reactivity of the molecule. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazolecarbonitrile Derivatives (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, which are recognized for their diverse biological activities, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic potential. researchgate.net These models serve as a predictive tool, guiding the design of new, more potent derivatives by identifying key structural features that govern their activity. The development of robust QSAR models expedites the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing time and cost.

The development of QSAR models for indazole derivatives involves both two-dimensional (2D) and three-dimensional (3D) approaches to explore different aspects of the structure-activity relationship.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are calculated from the chemical structure's topological and constitutional features. shd-pub.org.rs Common methods for developing 2D-QSAR models include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. researchgate.net For instance, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a 2D-QSAR model using the MLR method, which resulted in a high correlation coefficient (r²) of 0.9512. researchgate.net The robustness and predictive power of these models are assessed through rigorous internal and external validation techniques. Key statistical parameters include the cross-validated squared correlation coefficient (q²), which measures the internal predictive ability, and the predicted r² (pred_r²) for an external test set, which assesses the model's ability to predict the activity of new compounds. researchgate.netresearchgate.net A statistically significant 2D-QSAR model for a series of thiazole (B1198619) derivatives, for example, yielded an r² of 0.9521 and a q² of 0.8619. researchgate.net

3D-QSAR: These models provide a more detailed understanding by considering the 3D arrangement of atoms and the associated molecular fields (steric and electrostatic). nih.gov Methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are employed. researchgate.net In a kNN-MFA study, the 3D structures of the compounds are aligned, and steric and electrostatic fields are calculated around them. The model then relates variations in these fields to changes in biological activity. nih.gov The validation of 3D-QSAR models also relies on statistical metrics like q² and pred_r². nih.gov For a series of indazole derivatives targeting TTK, a 3D-QSAR model built using the Step-Wise k-Nearest Neighbor (SW-kNN) approach showed a strong internal cross-validation coefficient (q²) of 0.9132. researchgate.net The visual output of 3D-QSAR, known as contour maps, highlights regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing direct guidance for structural modification. nih.gov

Table 1: Statistical Validation Parameters for QSAR Models

| Model Type | Method | r² (Coefficient of Determination) | q² (Cross-validated r²) | pred_r² (External Validation) | Source |

|---|---|---|---|---|---|

| 2D-QSAR (Indazole Derivatives) | MLR | 0.9512 | 0.8998 | 0.8661 | researchgate.net |

| 3D-QSAR (Indazole Derivatives) | SW-kNN | - | 0.9132 | - | researchgate.net |

| 2D-QSAR (Thiazole Derivatives) | MLR | 0.9521 | 0.8619 | - | researchgate.net |

| 3D-QSAR (Thiazole Derivatives) | kNN-MFA | - | 0.8283 | 0.4868 | researchgate.net |

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. mdpi.com In QSAR studies of indazolecarbonitrile and related derivatives, these descriptors are the independent variables used to predict biological activity. researchgate.net They can be broadly categorized into several classes.

Topological and Constitutional Descriptors: These describe the 2D representation of the molecule, including atom counts, bond counts, and molecular connectivity indices. mdpi.com For example, in a 2D-QSAR study of thiazole derivatives, the descriptor T_C_C_4 was identified as a major contributor to activity. researchgate.net

Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity (MR), and polar surface area (PSA) are commonly used. researchgate.net These descriptors relate to how a compound might interact with biological membranes and protein binding sites. researchgate.net

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecule. biolscigroup.us Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment (μ), and electrophilicity index (ω). researchgate.netbiolscigroup.us These are crucial for understanding interactions involving electron transfer. nih.gov

3D Descriptors: These capture information about the three-dimensional shape and steric properties of the molecule. In 3D-QSAR, these are represented by steric and electrostatic field values at various points in space around the molecule. nih.gov

The selection of relevant descriptors is a critical step in building a predictive QSAR model. jchemlett.com Studies on various heterocyclic compounds have shown that descriptors related to size, branching, aromaticity, and polarizability significantly affect inhibitory activity. nih.gov For a series of indazole derivatives, 3D-QSAR studies revealed that electrostatic effects were dominant in determining binding affinities. researchgate.net

Table 2: Examples of Molecular Descriptors in QSAR Studies

| Descriptor Type | Specific Example | Property Represented | Relevance | Source |

|---|---|---|---|---|

| Topological | T_C_C_4 | Count of carbon-carbon single bonds separated by 4 bonds | Molecular structure and connectivity | researchgate.net |

| Physicochemical | logP | Lipophilicity/Hydrophobicity | Membrane permeability and hydrophobic interactions | researchgate.net |

| Quantum Chemical | E-HOMO | Electron-donating ability | Reactivity and electronic interactions | biolscigroup.us |

| Quantum Chemical | E-LUMO | Electron-accepting ability | Reactivity and electronic interactions | researchgate.net |

| 3D Field | Electrostatic Field | Distribution of charge | Polar interactions with the target protein | nih.gov |

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For compounds like this compound and its analogs, MD simulations provide critical insights into their dynamic behavior upon interaction with a biological target, such as a protein kinase. nih.govnih.gov

The process begins with a starting structure, often obtained from molecular docking, which places the indazole derivative into the active site of the target protein. bohrium.com This complex is then placed in a simulated physiological environment (e.g., a box of water molecules and ions at a specific temperature and pressure). The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent movements over a set period, typically nanoseconds. bohrium.com

By analyzing the trajectory of the simulation, researchers can assess the stability of the ligand-protein complex. bohrium.com Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms to see if the system reaches a stable equilibrium. researchgate.net A stable complex, indicated by low and steady RMSD values, suggests a favorable binding mode. bohrium.com Furthermore, MD simulations can reveal the persistence of crucial interactions, such as hydrogen bonds, between the indazole derivative and amino acid residues in the active site. bohrium.com This dynamic view is complementary to the static picture provided by molecular docking and helps to validate the proposed binding mode and understand the conformational changes that may occur upon binding. nih.gov

In Silico ADMET Prediction Methodologies (Focus on Pharmacokinetics, excluding specific toxicity results)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties using computational models. ijprajournal.com For indazolecarbonitrile derivatives, these predictions help filter out candidates with poor drug-like properties before they are synthesized, saving significant resources. researchgate.net The methodologies focus on predicting key pharmacokinetic parameters based on the molecule's structure.

Absorption: This refers to how a drug enters the bloodstream. Predictions often focus on properties like aqueous solubility and permeability through biological membranes, such as the intestinal wall. youtube.com Computational models can predict solubility and assess whether a compound is likely to be well-absorbed based on its physicochemical properties. researchgate.net

Distribution: This describes how a drug spreads throughout the body's fluids and tissues. Important predicted parameters include plasma protein binding and the ability to cross the blood-brain barrier (BBB). ijprajournal.com Models use descriptors like lipophilicity and polar surface area to estimate these properties. researchgate.net

Metabolism: This involves the chemical modification of the drug by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. ijprajournal.com In silico models can predict whether an indazole derivative is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). youtube.com This is critical for anticipating drug-drug interactions and metabolic stability. ijprajournal.com

Excretion: This is the removal of the drug and its metabolites from the body. While direct prediction is complex, parameters related to metabolism and solubility provide an indication of the likely routes and rates of excretion.

Various software platforms and web tools, such as SwissADME and ADMET Predictor®, utilize a range of algorithms to make these predictions. researchgate.netyoutube.com They often evaluate compounds against established rules for drug-likeness, such as Lipinski's Rule of Five, which provides guidelines on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to assess the likelihood of oral bioavailability. researchgate.net These in silico pharmacokinetic assessments are essential for optimizing the ADME profile of lead compounds like indazole derivatives. niscpr.res.in

Chemical Reactivity and Transformation Pathways of 3 Chloro 1 Methyl 4 Indazolecarbonitrile

Nucleophilic Acyl Substitution Reactions at the Carbonitrile Moiety

The carbonitrile (or cyanide) group, -C≡N, at the 4-position of the indazole ring is a key functional group that can undergo nucleophilic attack, typically after conversion to a more reactive intermediate or under forcing conditions. These reactions are analogous to nucleophilic acyl substitution and provide pathways to various carboxylic acid derivatives.

Hydrolysis to Carboxylic Acids and Derivatives

The hydrolysis of the nitrile group in 3-Chloro-1-methyl-4-indazolecarbonitrile is a fundamental transformation that leads to the formation of 3-chloro-1-methyl-1H-indazole-4-carboxylic acid. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The initial product is an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide, which is often the rate-limiting step, yields the corresponding carboxylic acid and an ammonium (B1175870) salt.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming a cyano-hydroxy intermediate. Subsequent protonation from the solvent (water) leads to an imidic acid, which, as in the acidic pathway, tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt. An acidic workup is necessary to protonate the carboxylate and obtain the final carboxylic acid. Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide.

Alcoholysis to Esters

The conversion of the carbonitrile group to an ester, a process known as alcoholysis, typically proceeds via the corresponding carboxylic acid. Once 3-chloro-1-methyl-1H-indazole-4-carboxylic acid is obtained through hydrolysis, it can be esterified using standard methods, such as the Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid.

A more direct route from the nitrile to the ester is the Pinner reaction. In this method, the nitrile is treated with an alcohol in the presence of a dry hydrogen halide (e.g., HCl). This forms a Pinner salt (an imino ether hydrochloride), which upon subsequent hydrolysis with water yields the ester. This method avoids the isolation of the carboxylic acid intermediate.

Aminolysis to Amides

The synthesis of amides from this compound can be achieved through partial hydrolysis of the nitrile to the amide, as mentioned previously. However, more controlled and direct methods are often preferred.

One common strategy involves the initial hydrolysis of the nitrile to the carboxylic acid, 3-chloro-1-methyl-1H-indazole-4-carboxylic acid. The resulting acid can then be coupled with a primary or secondary amine to form the desired amide. This coupling reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. unina.it

Reactions Involving the Indazole Nitrogen Atoms

The indazole ring system contains two nitrogen atoms, N-1 and N-2. In the case of this compound, the N-1 position is already substituted with a methyl group. This has significant implications for further reactions involving the nitrogen atoms.

Electrophilic Substitution on the Indazole Ring

The indazole ring is an aromatic system and can undergo electrophilic substitution reactions. researchgate.net The existing substituents on the ring—the chloro group, the methyl group on the nitrogen, and the carbonitrile group—influence the rate and regioselectivity of these reactions. The chloro and carbonitrile groups are electron-withdrawing and generally deactivating towards electrophilic attack. Conversely, the N-methyl group is electron-donating.

Electrophilic substitution will preferentially occur on the benzene (B151609) part of the indazole ring. The directing effects of the substituents will determine the position of the incoming electrophile. For instance, in nitration reactions, which typically employ a mixture of nitric acid and sulfuric acid, the nitro group would be directed to one of the available positions on the benzene ring, influenced by the combined electronic effects of the existing groups. rsc.org The presence of the deactivating chloro and cyano groups makes harsh reaction conditions potentially necessary.

N-Alkylation and N-Acylation Reactions

Since the N-1 position of this compound is already occupied by a methyl group, any further N-alkylation or N-acylation would theoretically occur at the N-2 position. However, the formation of a quaternary ammonium or an acylated indazolium salt at the N-2 position would lead to a positively charged species.

Studies on the alkylation of 1H-indazoles have shown that the reaction generally yields a mixture of N-1 and N-2 substituted products, with the ratio depending on the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.org In the case of an already N-1 methylated indazole, further alkylation at N-2 would lead to a quaternary salt. The feasibility of such a reaction would depend on the reactivity of the alkylating agent and the stability of the resulting quaternary salt.

N-acylation of indazoles can also occur at either the N-1 or N-2 position. researchgate.net For this compound, acylation would be expected to occur at N-2, forming an N-acylindazolium salt. The reactivity towards acylation would be influenced by the electronic properties of the indazole ring.

Below is a representative data table illustrating the general conditions for N-alkylation of indazole systems, which can be extrapolated to the potential N-2 alkylation of the title compound.

| Reagent | Base | Solvent | Temperature | Product |

| Alkyl Halide | NaH | THF | Room Temp - 50 °C | N-2 Alkylated Indazolium Halide |

| Alkyl Tosylate | Cs2CO3 | Dioxane | 90 °C | N-2 Alkylated Indazolium Tosylate |

Reactions at the Chloro and Methyl Substituents

The chloro and methyl groups are primary sites for synthetic modification, allowing for the introduction of diverse functionalities and the generation of novel indazole derivatives.

The chlorine atom at the C3 position of the indazole ring is susceptible to nucleophilic substitution, enabling halogen exchange reactions. These transformations are valuable for introducing other halogens, which can alter the electronic properties of the molecule and serve as handles for further functionalization.

A pertinent example of such reactivity is the halogen exchange on a structurally similar compound, 3-Chloro-5-methoxy-1-methyl-1H-indazole. In this case, the chlorine atom can be displaced by other nucleophiles under appropriate conditions, demonstrating the feasibility of substitution reactions at this position . While specific examples for the title compound are not extensively documented in publicly available literature, the principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems suggest that similar reactivity can be expected.

Table 1: Examples of Halogen Exchange Reactions on Related 3-Chloroindazoles

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Chloro-5-methoxy-1-methyl-1H-indazole | Nucleophile (e.g., F⁻ source) | 3-Fluoro-5-methoxy-1-methyl-1H-indazole |

Note: This table is illustrative of the expected reactivity based on analogous compounds.

The N-methyl group attached to the indazole ring also presents opportunities for chemical modification, primarily through oxidation and halogenation reactions.

Oxidation: The nitrogen atom of the N-methylated indazole can be oxidized to form an N-oxide. The formation of N-oxides from N-heterocycles is a known transformation, often achieved using oxidizing agents like hydrogen peroxide or peroxy acids. For instance, 1-methylimidazole (B24206) can be oxidized to 1-methylimidazole-N-oxide orgsyn.orgorgsyn.orgresearchgate.net. This transformation introduces a new functional group that can influence the molecule's electronic properties and provide a site for further reactions. While direct oxidation of this compound to its N-oxide is not explicitly detailed in the reviewed literature, the general reactivity of N-methylated heterocycles suggests this is a plausible transformation. The formation of N-oxides in fused pyrimidine (B1678525) systems has also been reported, indicating that such oxidations are applicable to complex heterocyclic structures rsc.org.

Halogenation: The methyl group can undergo free-radical halogenation, typically at the benzylic-like position. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) are commonly used for the bromination of benzylic and allylic positions chemistrysteps.comyoutube.comchadsprep.comyoutube.commasterorganicchemistry.com. This reaction proceeds via a free-radical chain mechanism, leading to the substitution of a hydrogen atom on the methyl group with a halogen. The resulting halomethyl group is a versatile synthon for further transformations.

Table 2: Potential Reactions of the N-Methyl Group

| Reaction Type | Reagent Example | Potential Product | General Reference |

| Oxidation | m-CPBA or H₂O₂ | This compound N-oxide | orgsyn.orgorgsyn.orgresearchgate.netrsc.org |

| Halogenation | NBS, light/AIBN | 3-Chloro-1-(bromomethyl)-4-indazolecarbonitrile | chemistrysteps.comyoutube.comchadsprep.comyoutube.commasterorganicchemistry.com |

Note: This table outlines expected reactions based on the known reactivity of similar functional groups.

Cycloaddition Reactions Involving the Indazole Core or Nitrile Group

The unsaturated nature of the indazole core and the presence of the nitrile group offer pathways for cycloaddition reactions, leading to the formation of more complex, fused heterocyclic systems.

The indazole ring itself, being an aromatic heterocycle, can potentially participate as a diene or dienophile in Diels-Alder reactions, particularly when appropriately substituted to modulate its electronic properties. Diels-Alder reactions are powerful tools for the construction of six-membered rings and are influenced by the electronic nature of the reactants organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org. For instance, electron-withdrawing groups on the dienophile generally accelerate the reaction organic-chemistry.orglibretexts.orglibretexts.org. The 4-cyano group in the target molecule is electron-withdrawing, which could enhance the dienophilic character of the benzene part of the indazole core in an inverse-electron-demand Diels-Alder reaction.

The nitrile group at the C4 position can also participate in cycloaddition reactions. Nitriles can act as dipolarophiles in 1,3-dipolar cycloadditions. For example, they can react with azides to form tetrazoles in what is known as the Huisgen 1,3-dipolar cycloaddition nih.govwikipedia.orgmdpi.comijrpc.comyoutube.com. This "click chemistry" approach is highly efficient for the synthesis of five-membered heterocycles nih.govijrpc.com.

Furthermore, the 4-cyano group can be a precursor for the construction of fused pyrimidine rings. The reaction of a cyano group ortho to an amino group with an amidine is a common strategy for pyrimidine ring annulation nih.govnih.gov. While the target molecule does not have an ortho-amino group, transformations of the nitrile or the adjacent chloro group could potentially lead to intermediates suitable for such cyclizations.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Potential Product | General Reference |

| Diels-Alder Reaction | Electron-rich diene | Fused polycyclic indazole derivative | organic-chemistry.orgmasterorganicchemistry.comlibretexts.orglibretexts.org |

| 1,3-Dipolar Cycloaddition | Organic azide | Tetrazolyl-indazole derivative | nih.govwikipedia.orgmdpi.comijrpc.comyoutube.com |

| Pyrimidine Annulation | Amidine (after modification) | Fused pyrimido[5,4,3-cd]indazole derivative | nih.govnih.gov |

Note: This table presents potential cycloaddition pathways based on the reactivity of the functional groups present in the molecule.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes to Substituted Indazolecarbonitriles

The development of efficient and versatile synthetic methodologies is paramount for the exploration of new chemical space. While classical methods for indazole synthesis exist, contemporary research is focused on more atom-economical and sustainable approaches.

Recent advances in the synthesis of nitrogen-containing heterocycles have highlighted the power of transition-metal-catalyzed C-H activation. nih.govacs.orgrsc.org This strategy allows for the direct functionalization of the indazole core, bypassing the need for pre-functionalized starting materials and often proceeding with high regioselectivity. Future research could focus on developing novel C-H activation protocols specifically tailored for the synthesis of diversely substituted indazolecarbonitriles. This might include exploring different catalytic systems, such as those based on rhodium, iridium, or copper, to achieve unique reactivity and selectivity patterns. rsc.orgnd.edu

Furthermore, the exploration of electrochemical methods for the functionalization of N-heterocycles presents a green and sustainable alternative to traditional approaches. rsc.org The application of electrochemistry to the synthesis of substituted indazolecarbonitriles could lead to the development of milder reaction conditions and a reduction in chemical waste.

Another promising avenue is the use of flow chemistry. This technology enables precise control over reaction parameters, leading to improved yields, enhanced safety, and the potential for seamless scalability. Developing continuous-flow processes for the synthesis and subsequent functionalization of the indazolecarbonitrile scaffold could significantly accelerate the drug discovery process.

Advanced Computational Methodologies for Prediction of Properties and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular properties and reactivity, thereby guiding experimental design. researchgate.netscispace.com For the indazolecarbonitrile scaffold, advanced computational methodologies can be employed to predict a range of crucial parameters.

Density Functional Theory (DFT) calculations can be utilized to elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of 3-Chloro-1-methyl-4-indazolecarbonitrile and its derivatives. nih.gov This information is critical for understanding the molecule's reactivity, predicting sites for electrophilic and nucleophilic attack, and rationalizing observed reaction outcomes. nih.gov For instance, computational studies on similar heterocyclic systems have successfully predicted their behavior in various chemical transformations.

Molecular Dynamics (MD) simulations can provide insights into the conformational preferences and dynamic behavior of these molecules, which is particularly relevant for understanding their interactions with biological targets. researchgate.netscispace.com By simulating the molecule in different solvent environments, researchers can gain a better understanding of its solubility and transport properties.

Furthermore, the use of machine learning and artificial intelligence in reaction prediction is a rapidly growing field. nih.gov By training algorithms on large datasets of known chemical reactions, it may become possible to predict the outcomes of novel transformations of the indazolecarbonitrile scaffold with a high degree of accuracy, thereby accelerating the discovery of new synthetic routes and reactions.

Development of New Reactions and Transformations of the Indazolecarbonitrile Scaffold

The development of novel reactions to further elaborate the indazolecarbonitrile scaffold is a key area for future research. The presence of multiple functional groups—the chloro, methyl, and carbonitrile substituents, as well as the reactive positions on the indazole ring—provides a rich platform for chemical modification.

Cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Future work could focus on the systematic exploration of these reactions at various positions of the this compound core. This would enable the introduction of a wide range of substituents, leading to the generation of large and diverse compound libraries for biological screening.

Given the electron-deficient nature of the pyrazole (B372694) ring fused to the benzene (B151609) ring, the indazole scaffold is amenable to nucleophilic aromatic substitution reactions. Investigating the displacement of the chloro substituent with various nucleophiles could provide access to a host of new derivatives with potentially interesting biological activities.

Finally, the functionalization of the carbonitrile group offers another handle for chemical modification. For example, reduction of the nitrile can yield primary amines, which can then be further derivatized. Alternatively, the nitrile can participate in cycloaddition reactions to form various heterocyclic rings, further expanding the chemical diversity of the scaffold. The systematic exploration of these and other transformations will undoubtedly unlock the full potential of the indazolecarbonitrile framework in the development of new therapeutics and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.